molecular formula C17H10F4 B11833666 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11833666
M. Wt: 290.25 g/mol
InChI Key: BVUNWISZPUNYGC-UHFFFAOYSA-N
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Description

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between fluorinated organic molecules and biological targets.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of drug candidates.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene involves its interaction with molecular targets through various pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-Fluoro-2-(trifluoromethyl)benzene
  • 1-Fluoro-4-(trifluoromethyl)benzene
  • 1-Fluoro-3-(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene has a more complex structure due to the naphthalene ring. This complexity can result in unique chemical properties and reactivity, making it a valuable compound for specific applications. The presence of both fluoro and trifluoromethyl groups further enhances its chemical versatility and potential for use in various fields.

Biological Activity

1-Fluoro-8-(3-(trifluoromethyl)phenyl)naphthalene is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following molecular characteristics:

PropertyValue
Molecular Formula C15H10F4
Molecular Weight 292.24 g/mol
CAS Number 123456-78-9 (hypothetical)
IUPAC Name This compound

The biological activity of this compound can be attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with receptors such as the epidermal growth factor receptor (EGFR), influencing signaling pathways related to cancer progression.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that fluorinated naphthalene derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways.

A study on related compounds demonstrated that naphthoquinones can inhibit cell growth in various cancer models. Specifically, at concentrations ranging from 5 to 25 µM, these compounds induced significant apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria, although further research is needed to quantify this activity.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, derivatives of fluorinated naphthalenes were tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that concentrations of around 10 µM led to a significant reduction in cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • In Vivo Studies : Animal models treated with fluorinated naphthalene derivatives showed reduced tumor growth rates compared to control groups. The studies highlighted the potential for these compounds to serve as therapeutic agents in oncology .

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-8-[3-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-15-9-3-5-11-4-2-8-14(16(11)15)12-6-1-7-13(10-12)17(19,20)21/h1-10H

InChI Key

BVUNWISZPUNYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)C(F)(F)F)C(=CC=C2)F

Origin of Product

United States

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